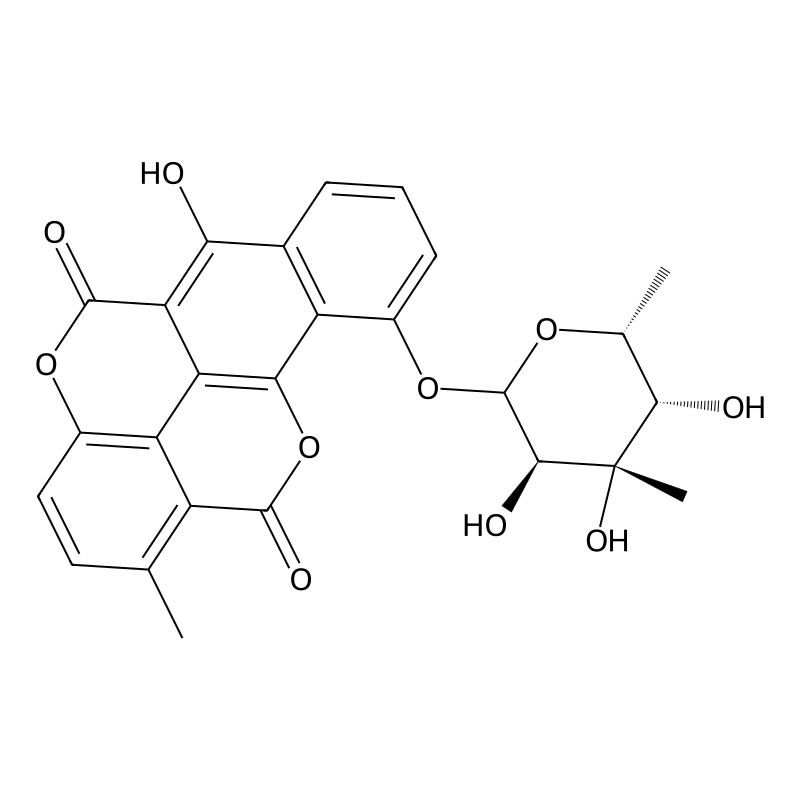

Elsamicin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Elsamicin B is a member of the elsamicin family of compounds, which are known for their antitumor properties. This compound is structurally related to elsamicin A and possesses a unique chromophore that allows for significant interaction with DNA. Elsamicin B exhibits notable cytotoxic activity, particularly against various cancer cell lines, making it a subject of interest in cancer research and drug development.

Elsamicin B exhibits significant biological activity, particularly as an antitumor agent. It binds strongly to DNA, specifically targeting regions rich in cytosine and guanine. This binding leads to the intercalation of the compound into the DNA structure, which disrupts normal cellular functions and promotes cytotoxic effects . Moreover, studies have shown that elsamicin can convert different forms of DNA, indicating its potent influence on genetic material . Its mechanism of action also involves the inhibition of human topoisomerase II, an essential enzyme for DNA replication and repair .

The synthesis of elsamicin B can be approached through various chemical modifications of its precursor, elsamicin A. Key methods include:

- N-Alkylation: This involves treating elsamicin A with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride to produce N-alkyl derivatives.

- Acylation: Elsamicin A can undergo acylation using acetic acid or succinic acid to form new derivatives that exhibit enhanced solubility and biological activity.

- Reductive N-Methylation: This method allows for the introduction of methyl groups to the nitrogen atoms in the structure, further modifying its properties .

Elsamicin B has promising applications in cancer therapy due to its potent antitumor effects. Its ability to intercalate into DNA makes it a candidate for developing new chemotherapeutic agents aimed at treating various cancers. Additionally, research into its derivatives may lead to improved formulations with better solubility and reduced side effects, enhancing patient outcomes in clinical settings .

Interaction studies highlight the capacity of elsamicin B to bind selectively to DNA. Experimental data indicate that it can cleave DNA in the presence of ferrous ions and reducing agents, suggesting a complex mechanism involving reactive oxygen species . The compound's interaction with topoisomerase II further underscores its potential as an effective anticancer agent by disrupting essential cellular processes involved in DNA replication and repair.

Elsamicin B shares structural and functional similarities with several other compounds known for their antitumor properties. Notable similar compounds include:

- Elsamicin A: The precursor compound with similar mechanisms but differing biological activity profiles.

- Chrysomycins A and B: These compounds also exhibit antitumor activity but differ in their chemical structure and specific interactions with DNA.

- Doxorubicin: A well-known chemotherapeutic agent that intercalates into DNA but has different side effects compared to elsamicins.

Comparison TableCompound Structure Similarity Mechanism of Action Antitumor Activity Elsamicin A High DNA intercalation Moderate Chrysomycins A/B Moderate Topoisomerase inhibition High Doxorubicin Low DNA intercalation Very High Elsamicin B High DNA intercalation & cleavage Very High

| Compound | Structure Similarity | Mechanism of Action | Antitumor Activity |

|---|---|---|---|

| Elsamicin A | High | DNA intercalation | Moderate |

| Chrysomycins A/B | Moderate | Topoisomerase inhibition | High |

| Doxorubicin | Low | DNA intercalation | Very High |

| Elsamicin B | High | DNA intercalation & cleavage | Very High |

Elsamicin B stands out due to its unique binding affinity for specific DNA sequences, coupled with its ability to induce DNA cleavage under certain conditions, offering a distinct mechanism compared to other similar compounds. Its ongoing investigation may lead to novel therapeutic strategies against resistant cancer types.

Actinomycete Production Strains and Fermentation Conditions

Elsamicin B is produced by an unidentified actinomycete strain designated J907-21, which has been deposited as ATCC 39417 [7]. This strain represents a unique microbial resource capable of biosynthesizing both elsamicin A and elsamicin B, with elsamicin A being the major component and elsamicin B serving as the minor secondary metabolite in the fermentation broth [7]. The producing organism belongs to the actinomycetes, a group of filamentous bacteria renowned for their prolific production of bioactive secondary metabolites [17].

The fermentation characteristics of strain J907-21 have been optimized to maximize antibiotic production [34]. The optimal cultivation temperature for elsamicin production has been established at 28°C, which aligns with the mesophilic nature of most antibiotic-producing actinomycetes [34]. The pH requirements for optimal growth and secondary metabolite production center around neutral conditions at pH 7.0 [34]. These parameters are critical for maintaining the metabolic activities necessary for both primary growth and secondary metabolite biosynthesis.

The fermentation duration required for maximum elsamicin production extends to seven days of incubation [34]. This extended cultivation period reflects the complex biosynthetic machinery involved in assembling the intricate benzochromenone structure and the subsequent glycosylation processes [17]. The production kinetics demonstrate that elsamicin biosynthesis occurs primarily during the stationary phase of growth, which is characteristic of many antibiotic production systems in actinomycetes [17].

Table 1: Actinomycete Production Strain Characteristics

| Parameter | Specification |

|---|---|

| Producer Strain | Unidentified actinomycete |

| Strain Designation | J907-21 |

| ATCC Number | ATCC 39417 |

| Optimal Temperature | 28°C |

| Optimal pH | 7.0 |

| Fermentation Duration | 7 days |

| Major Product | Elsamicin A |

| Minor Product | Elsamicin B |

The cultivation medium composition plays a crucial role in supporting both biomass accumulation and elsamicin biosynthesis [35]. Carbon sources such as glucose and starch provide the fundamental building blocks for polyketide chain assembly, while nitrogen sources including peptone and yeast extract supply amino acids necessary for enzyme synthesis [35]. Trace elements, particularly iron sulfate, have been identified as essential cofactors for optimal antibiotic production, with concentrations around 40 milligrams per liter showing beneficial effects [35].

Enzymatic Assembly of the Benzochromenone Core Structure

The biosynthesis of the elsamicin B benzochromenone core structure involves a sophisticated type II polyketide synthase system [16] [18]. This enzymatic machinery is responsible for assembling the characteristic chartarin aglycone that forms the backbone of both elsamicin A and elsamicin B [16]. The type II polyketide synthase system operates through an iterative mechanism, utilizing a minimal set of core enzymes including ketosynthase alpha, ketosynthase beta, and acyl carrier protein [20].

The initial polyketide chain assembly begins with the condensation of acetyl-coenzyme A as the starter unit, followed by successive additions of malonyl-coenzyme A extender units [20]. The ketosynthase alpha subunit catalyzes the decarboxylative condensation reactions, while the ketosynthase beta component functions as a chain length factor, determining the final length of the polyketide intermediate [20]. The growing polyketide chain remains tethered to the acyl carrier protein throughout the biosynthetic process [20].

Research on chartreusin biosynthesis, which shares the same chartarin aglycone as elsamicin B, has revealed that the benzochromenone core structure arises through an oxidative rearrangement of an anthracycline-type polyketide precursor [16] [18]. The key intermediate identified in this pathway is resomycin C, a linear polyketide metabolite that accumulates when specific oxygenase enzymes are inactivated [18]. This finding has led to a revised biosynthetic model where the unusual bis-lactone structure of chartarin is derived from an anthracycline precursor through a complex rearrangement process [18].

The critical enzyme responsible for the oxidative rearrangement has been identified as ChaZ, a putative FAD-dependent monooxygenase [18]. This enzyme catalyzes a Baeyer-Villiger-type oxidation that cleaves a carbon-carbon bond adjacent to the anthraquinone carbonyl group of the linear precursor [18]. The subsequent rearrangement reactions involve ring closures and oxidative modifications that ultimately generate the characteristic benzochromenone scaffold with its distinctive bis-lactone features [18].

Table 2: Key Enzymes in Benzochromenone Core Assembly

| Enzyme Type | Function | Product |

|---|---|---|

| Ketosynthase Alpha | Condensation reactions | Polyketide chain extension |

| Ketosynthase Beta | Chain length determination | Defined polyketide length |

| Acyl Carrier Protein | Substrate tethering | Mobile intermediate carrier |

| FAD-Monooxygenase (ChaZ) | Oxidative rearrangement | Benzochromenone core |

| Cyclases/Aromatases | Ring formation | Aromatic scaffold |

Cyclization and aromatization reactions are facilitated by additional tailoring enzymes that modify the poly-beta-keto intermediate [20]. These enzymes include specific cyclases that promote intramolecular aldol condensations and aromatases that establish the aromatic character of the benzochromenone rings [20]. The precise coordination of these enzymatic activities ensures the formation of the complex polycyclic architecture characteristic of the chartarin aglycone [16].

Glycosylation Mechanisms for Sugar Moiety Attachment

The glycosylation of elsamicin B involves the attachment of a single sugar moiety, specifically C3-epi-virenose, to the chartarin aglycone [25]. This process represents a critical step in the biosynthetic pathway that distinguishes elsamicin B from its structural analogue elsamicin A, which contains a disaccharide unit [25]. The glycosylation mechanism requires the coordinated action of sugar biosynthesis enzymes and glycosyltransferases [18].

The biosynthesis of C3-epi-virenose begins with the formation of nucleotide diphosphate sugar precursors [25]. The pathway involves the conversion of common sugar metabolites through a series of enzymatic modifications including epimerization, methylation, and dehydration reactions [25]. C3-epi-virenose is structurally characterized as a 6-deoxy sugar with specific stereochemical configurations that are essential for its biological activity [25].

Glycosyltransferase enzymes catalyze the formation of glycosidic bonds between the activated sugar donor and the chartarin acceptor [18]. In the chartreusin biosynthetic gene cluster, which serves as a model for elsamicin biosynthesis, two distinct glycosyltransferases have been identified: ChaGT1 and ChaGT2 [18]. ChaGT1 demonstrates high similarity to glycosyltransferases involved in polyketide aglycone modifications and is considered responsible for attaching the first sugar moiety to chartarin [18].

The stereospecificity of glycosidic bond formation is crucial for the biological activity of elsamicin B [8]. Recent synthetic studies have demonstrated that the glycosylation of chartarin derivatives can be achieved using specialized protocols such as Yu glycosylation, which enables highly stereoselective construction of challenging glycosidic linkages [8]. These studies have revealed that the glycosylation step requires careful optimization of reaction conditions to achieve the desired alpha-linkage configuration [8].

Table 3: Glycosylation Components and Functions

| Component | Type | Function |

|---|---|---|

| C3-epi-virenose | Sugar moiety | Glycosyl donor substrate |

| Chartarin | Aglycone | Glycosyl acceptor substrate |

| ChaGT1 | Glycosyltransferase | Primary glycosidic bond formation |

| NDP-sugar biosynthesis | Enzyme pathway | Activated donor preparation |

| Epimerases | Modifying enzymes | Sugar stereochemistry adjustment |

The sugar biosynthesis pathway involves multiple enzymatic steps that generate the activated nucleotide diphosphate form of C3-epi-virenose [18]. These include sugar nucleotidyltransferases that activate the sugar with nucleotide diphosphate groups, epimerases that adjust stereochemical configurations, and reductases that introduce deoxy functionalities [18]. The precise coordination of these activities ensures the availability of properly activated sugar donors for the glycosylation reaction [25].

Post-Biosynthetic Modifications in Related Derivatives

Post-biosynthetic modifications of elsamicin compounds have been extensively studied to understand structure-activity relationships and develop improved derivatives [29] [31]. The primary site for chemical modification in elsamicin structures involves functional groups on both the aglycone and sugar components [29]. These modifications can significantly alter the physicochemical properties and biological activities of the resulting compounds [29].

Chemical modifications of elsamicin A, which shares the same chartarin core as elsamicin B, have provided insights into potential modification strategies applicable to elsamicin B [29]. The 2-amino group present in elsamicin A has been shown to be selectively modifiable through acylation and alkylation reactions [29]. These modifications can produce derivatives with improved water solubility, enhanced antitumor activity, or reduced toxicity profiles [29].

Acetylation reactions represent one class of post-biosynthetic modifications that can be applied to elsamicin derivatives [31]. Studies on chartreusin, which contains the same chartarin aglycone as elsamicin B, have demonstrated that selective acetylation of hydroxyl groups can occur naturally during fermentation processes [31]. The resulting monoacetate derivatives exhibit distinct chemical and spectroscopic properties, including characteristic upfield shifts in nuclear magnetic resonance spectra due to anisotropic effects of the aromatic ring system [31].

Semi-synthetic approaches have been developed to generate novel elsamicin derivatives through controlled chemical transformations [29]. These include reductive alkylation procedures using aldehydes and sodium cyanoborohydride, which can introduce various alkyl substituents [29]. Formimidoyl derivatives can be prepared through treatment with ethyl formimidate hydrochloride, providing compounds with altered electronic properties [29].

Table 4: Post-Biosynthetic Modification Strategies

| Modification Type | Target Site | Chemical Method | Resulting Property Change |

|---|---|---|---|

| Acetylation | Hydroxyl groups | Acetic anhydride | Altered solubility |

| Alkylation | Amino groups | Reductive amination | Modified polarity |

| Acylation | Amino groups | Active esters | Enhanced stability |

| Glycylation | Amino groups | Protected amino acids | Improved pharmacokinetics |

| Formimidation | Amino groups | Formimidate salts | Changed electronics |

The development of total synthesis approaches for elsamicin derivatives has enabled systematic structure-activity relationship studies [8] [30]. These synthetic strategies have revealed that different sugar chain configurations can dramatically influence the biological mechanisms of action [30]. RNA sequencing analysis of cells treated with various elsamicin derivatives has shown that the appended sugar chains determine specific pathway enrichments and cellular responses [30].

Recent advances in synthetic methodology have facilitated the preparation of elsamicin B through chemical synthesis, enabling detailed bioactivity investigations [30]. The synthetic route involves key steps including Hauser annulation for chartarin core construction and stereoselective glycosylation for sugar attachment [30]. These synthetic approaches have confirmed the critical role of the C3-epi-virenose moiety in determining the biological properties of elsamicin B [30].

The total synthesis of Elsamicin B represents a significant challenge in synthetic organic chemistry due to its complex polyhydroxylated benzopyranone structure coupled with a stereospecific sugar moiety. Recent advances have established efficient synthetic methodologies that capitalize on modern annulation chemistry and stereoselective glycosylation techniques [1] [2]. The synthetic strategies developed for Elsamicin B synthesis have provided crucial insights into the construction of chartreusin-type aromatic polycyclic polyketide glycosides, enabling the first collective total synthesis of this important class of antitumor antibiotics [1] [2].

Hauser Annulation Methodology

The Hauser annulation methodology represents a cornerstone approach for constructing the chartarin core structure that constitutes the aglycone portion of Elsamicin B [1] [2] [3]. This convergent synthetic strategy employs the reaction between 3-phenylsulfonyl isobenzofuranones and activated Michael acceptors to forge the polycyclic aromatic framework characteristic of the chartreusin family of compounds [3] [4].

The implementation of Hauser annulation in Elsamicin B synthesis involves the coupling of appropriately functionalized phthalide derivatives with coumarin substrates under carefully optimized conditions [1] [2]. The reaction typically employs lithium tert-butoxide as the base of choice, with the optimal stoichiometry being 1.1 equivalents to achieve maximum efficiency while minimizing side reactions [1] [2]. The process is highly sensitive to steric hindrance, necessitating careful consideration of protecting group strategies on the glycosylated partners [1] [2].

The mechanism proceeds through the formation of a lithium enolate from the phthalide component, followed by conjugate addition to the coumarin Michael acceptor [3] [4]. Subsequent intramolecular Dieckmann condensation and elimination of the phenylsulfinate leaving group completes the annulation sequence to generate the desired benzopyranone core [3] [4]. This methodology has proven particularly valuable because it tolerates complex glycosylated substrates, representing a rare example of successful Hauser-Kraus annulation with heavily functionalized carbohydrate-containing partners [1] [2].

The synthetic efficiency of this approach is demonstrated by the successful preparation of chartarin 10-O-monosaccharide glycosides in yields ranging from 51% to 74%, depending on the specific protecting group pattern employed [1] [2]. The reaction conditions are notably mild compared to alternative approaches, proceeding at ambient temperature and avoiding the need for harsh reagents that might compromise the integrity of sensitive sugar functionalities [1] [2].

Recent advances in Hauser annulation methodology have also introduced catalytic variants based on N-heterocyclic carbene catalysis, which operate under even milder conditions and demonstrate excellent functional group tolerance [5] [6]. These developments represent significant progress toward more sustainable and practical implementations of this key transformation in complex molecule synthesis [5] [6].

Stereoselective Glycosylation Techniques

The construction of the glycosidic linkage in Elsamicin B synthesis requires highly stereoselective glycosylation methodologies to ensure the correct anomeric configuration [1] [2] [7]. The Yu glycosylation protocol has emerged as the method of choice for this challenging transformation, offering exceptional stereoselectivity and broad substrate scope [1] [2] [8].

The Yu glycosylation employs glycosyl ortho-alkynylbenzoates as donors in combination with gold(I) catalysts, typically triphenylphosphine gold triflate [8] [9]. This methodology offers several distinct advantages over conventional glycosylation approaches, including catalytic promotion, mild reaction conditions, and orthogonal reactivity that is compatible with other protecting groups commonly employed in complex synthesis [8] [9].

The mechanism of Yu glycosylation involves gold(I)-catalyzed activation of the alkyne functionality to generate a glycosyloxypyrylium intermediate [8] [9]. This intermediate then undergoes nucleophilic attack by the glycosyl acceptor, with the stereochemical outcome controlled by the specific reaction conditions and donor configuration [8] [9]. The method has demonstrated particular utility in challenging glycosylations, including β-mannosylation and rhamnosylation reactions that are typically difficult to achieve with high selectivity [8] [9].

In the context of Elsamicin B synthesis, the Yu glycosylation protocol has been successfully applied to construct the crucial glycosidic linkage between the chartarin aglycone and the 3-C-methyl-branched sugar component [1] [2]. The reaction proceeded with excellent stereoselectivity, favoring the desired α-glycosidic linkage with a ratio of 4:1 α/β, and provided the coupled product in 52% yield after subsequent desilylation [1] [2].

The successful implementation of stereoselective glycosylation techniques in Elsamicin B synthesis has also required the development of viable donors and acceptors derived from 3-C-methyl-branched sugars [1] [2]. This represents the first demonstration of effective glycosylation methodology for this class of sterically hindered carbohydrate building blocks, expanding the scope of synthetic accessibility for complex natural product targets [1] [2].

Alternative stereoselective glycosylation approaches that have been explored in related contexts include thiourea-catalyzed methods [7] [10], acid-base catalyzed activation strategies [7], and photochemical glycosylation protocols [9]. These complementary methodologies provide valuable synthetic options for addressing specific challenges that may arise in complex glycoside synthesis [7] [9].

Semi-Synthetic Modification Pathways

Semi-synthetic modification pathways provide complementary approaches to total synthesis for accessing Elsamicin B and its derivatives [11]. These strategies typically involve the chemical modification of naturally occurring precursors or intermediates derived from fermentation processes, offering potential advantages in terms of efficiency and practical scalability [11].

Deisopropylidenation Reactions

Deisopropylidenation reactions represent a critical deprotection strategy in the synthetic chemistry of Elsamicin B, particularly in the final stages of synthesis where acetonide protecting groups must be selectively removed [1] [12]. The successful implementation of these reactions requires careful optimization of reaction conditions to achieve high efficiency while maintaining the integrity of other sensitive functionalities present in the molecule [12] [13].

The standard protocol for deisopropylidenation involves treatment with dilute aqueous sulfuric acid under reflux conditions [12]. In the specific case of Elsamicin B synthesis, treatment of the protected precursor with 1% aqueous sulfuric acid at reflux for 3 hours provided the deprotected product in 84% yield [1] [14]. This represents an excellent result for what is typically a challenging transformation in complex molecule synthesis [12].

Alternative conditions for deisopropylidenation have been developed to address limitations of the standard acidic protocol [13] [15]. Notably, metal-free deprotection methods employing heating in pure water at 90°C have demonstrated excellent chemoselectivity and environmental compatibility [13]. These conditions offer particular advantages when other acid-sensitive functionalities are present in the substrate [13].

The mechanism of deisopropylidenation involves acid-catalyzed hydrolysis of the cyclic ketal functionality [16]. Under aqueous acidic conditions, protonation of the acetal oxygen facilitates ring opening and subsequent hydrolysis to regenerate the free diol [16]. The stereochemical course of this reaction is generally clean, with minimal epimerization or rearrangement of adjacent stereocenters [16].

Recent advances in deisopropylidenation methodology have focused on developing milder and more selective conditions [15] [17]. The use of tert-butyl hydroperoxide in aqueous medium has emerged as an effective metal-free alternative for terminal acetonide deprotection [15]. This method offers excellent regioselectivity and functional group tolerance, making it particularly valuable for complex substrates bearing multiple protecting groups [15].

The environmental impact and sustainability considerations of deisopropylidenation reactions have also received attention in recent developments [13]. Solvent-free and aqueous protocols represent significant improvements over traditional methods that require large volumes of organic solvents and generate substantial waste streams [13].

Sugar Moiety Functionalization

Sugar moiety functionalization encompasses a broad range of chemical transformations designed to modify the carbohydrate component of Elsamicin B either to introduce new functionalities or to effect strategic protecting group manipulations [18] [19]. These approaches are particularly important for preparing derivatives with altered biological activity or improved pharmacological properties [18] [19].

Direct radical functionalization represents one of the most significant recent advances in sugar modification chemistry [20] [21]. This methodology enables site-selective chemical glycosylation from native sugar building blocks through photoinduced homolytic chemistry, bypassing the need for extensive protecting group manipulations [21] [22]. The approach offers remarkable compatibility with biological systems and has been successfully extended to post-translational protein glycosylation [21].

The mechanism of direct radical functionalization involves selective anomeric functionalization through a "cap and glycosylate" strategy [21]. This process generates transient glycosyl donors through regiocontrolled radical chemistry, followed by cross-coupling with various electrophiles under mild photochemical activation [21]. The methodology provides access to metabolically robust glycosyl compounds including C-, S-, Se-, and O-glycosides [21].

Traditional approaches to sugar functionalization rely heavily on protecting group strategies to achieve regioselectivity [19] [23]. Carbohydrate post-glycosylational modifications, including sulfation, acetylation, phosphorylation, and methylation, represent important targets for synthetic methodology development [19]. These modifications are crucial for biological activity and represent a major source of structural diversity in naturally occurring carbohydrates [19].

Site-selective C-H bond functionalization of sugars has emerged as a powerful alternative to traditional multi-step protecting group sequences [22] [24]. Photocatalytic systems utilizing redox-active tethering groups enable predictable site-selectivity for C-functionalization reactions [22]. The traceless tethering approach allows facile modification of the sugar skeleton without extensive use of protecting groups [22] [24].

The development of sugar oxime chemistry has provided additional tools for functionalization [18]. The reaction of sugar carbonyls with aminooxy compounds yields stable oxime linkages that are resistant to acid and glycosidase hydrolysis [18]. This chemistry has found applications in glycoconjugate synthesis and carbohydrate immobilization [18].

Enzymatic approaches to sugar functionalization offer complementary selectivity profiles to chemical methods [19]. Carbohydrate-modifying enzymes, including sulfotransferases, acetyltransferases, and epimerases, provide access to naturally occurring modification patterns under mild aqueous conditions [19]. The combination of enzymatic and chemical approaches in chemoenzymatic strategies has proven particularly effective for accessing complex modified carbohydrates [19].

Protecting Group Strategies for Polyhydroxylated Systems

The successful synthesis of Elsamicin B and related polyhydroxylated natural products requires sophisticated protecting group strategies to manage the multiple hydroxyl functionalities present in these molecules [25] [26]. The selection and implementation of appropriate protecting groups is crucial for achieving regioselectivity, maintaining stereochemical integrity, and enabling efficient synthetic sequences [25] [26].

Silyl ether protecting groups represent one of the most important classes of protection for polyhydroxylated systems [25] [27]. Tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups are particularly valuable due to their orthogonal deprotection conditions and excellent stability profiles [27]. These groups can be installed regioselectively on sugar polyols under solvent-free conditions using minimal excess of pyridine, representing a significant improvement over traditional lengthy protocols [27].

The regioselective installation of silyl protecting groups takes advantage of subtle reactivity differences between hydroxyl groups [25] [27]. Primary alcohols generally react preferentially over secondary alcohols, while equatorial hydroxyls are typically more reactive than axial counterparts [25]. These selectivity patterns can be exploited to achieve complex protecting group patterns in a single operation [27].

Acetonide protecting groups provide an excellent strategy for the temporary protection of vicinal diol functionalities [25] [26]. The isopropylidene ketal formation is particularly effective for 1,2- and 1,3-diol systems commonly encountered in carbohydrate chemistry [25]. The cyclic nature of acetonide protection offers enhanced conformational rigidity, which can influence the stereochemical outcomes of subsequent transformations [26].

Benzyl ether protecting groups serve as permanent protection throughout synthetic sequences due to their exceptional stability under both acidic and basic conditions [25]. The ability to remove multiple benzyl groups simultaneously through catalytic hydrogenation makes this protection strategy particularly attractive for complex molecule synthesis [25]. Alternative benzyl-type protecting groups, including para-methoxybenzyl and substituted benzyl ethers, provide additional options for orthogonal protection schemes [25].

Orthogonal protecting group strategies enable the selective manipulation of specific hydroxyl groups in multiply protected systems [25] [26]. The successful implementation of orthogonal protection requires careful consideration of the stability and deprotection conditions for each protecting group class [26]. Recent advances have focused on developing one-pot protecting group installation sequences that provide fully orthogonal protection patterns in single operations [25].

The influence of protecting groups on glycosylation stereoselectivity represents a critical consideration in the synthesis of glycosidic natural products [26]. Participating protecting groups can provide anchimeric assistance to control the formation of 1,2-trans glycosidic linkages, while non-participating groups allow for the formation of 1,2-cis linkages [26]. The careful selection of protecting group patterns thus enables stereocontrol in glycosylation reactions [26].

Conformation-constraining protecting groups offer an additional level of control over molecular shape and reactivity [26]. Cyclic protecting groups such as benzylidene acetals and acetonides can lock carbohydrate rings into specific conformations, influencing both the reactivity and stereoselectivity of subsequent transformations [26]. These effects are particularly important in the synthesis of complex oligosaccharides where multiple stereocenters must be controlled simultaneously [26].

Environmental and practical considerations have driven the development of more sustainable protecting group methodologies [27] [28]. Solvent-free protection protocols, metal-free deprotection conditions, and recyclable protecting group reagents represent important advances toward greener synthetic chemistry [27] [28]. These developments are particularly relevant for industrial-scale synthesis where environmental impact and cost considerations are paramount [28].